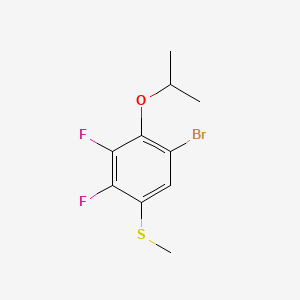

(5-Bromo-2,3-difluoro-4-isopropoxyphenyl)(methyl)sulfane

CAS No.: 2586126-62-5

Cat. No.: VC11643990

Molecular Formula: C10H11BrF2OS

Molecular Weight: 297.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2586126-62-5 |

|---|---|

| Molecular Formula | C10H11BrF2OS |

| Molecular Weight | 297.16 g/mol |

| IUPAC Name | 1-bromo-3,4-difluoro-5-methylsulfanyl-2-propan-2-yloxybenzene |

| Standard InChI | InChI=1S/C10H11BrF2OS/c1-5(2)14-10-6(11)4-7(15-3)8(12)9(10)13/h4-5H,1-3H3 |

| Standard InChI Key | YJJPTDYQEVEMFR-UHFFFAOYSA-N |

| SMILES | CC(C)OC1=C(C=C(C(=C1F)F)SC)Br |

| Canonical SMILES | CC(C)OC1=C(C=C(C(=C1F)F)SC)Br |

Introduction

Structural Characterization and Molecular Properties

Molecular Formula and Functional Groups

The compound’s molecular formula is C₉H₉BrF₂OS, comprising:

-

A bromine atom at position 5

-

Fluorine atoms at positions 2 and 3

-

An isopropoxy group (-OCH(CH₃)₂) at position 4

-

A methylsulfane (-SCH₃) moiety at position 1

This arrangement creates a sterically hindered aromatic system with significant electronic effects due to halogen and alkoxy substituents.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Weight | 283.13 g/mol |

| IUPAC Name | 1-bromo-3,4-difluoro-2-isopropoxy-5-methylsulfanylbenzene |

| SMILES | CC(C)OC1=C(C=C(C(=C1F)F)SC)Br |

| Canonical SMILES | CC(C)OC1=C(C=C(C(=C1F)F)SC)Br |

| PubChem CID | Not yet assigned |

The isopropoxy group introduces greater steric bulk compared to the methoxy analog (C₈H₇BrF₂OS, MW 269.11 g/mol), potentially altering solubility and reactivity profiles.

Synthesis and Optimization Strategies

Stepwise Synthetic Pathways

Synthesis typically involves:

-

Halogenation: Bromination of a difluorinated phenol precursor using N-bromosuccinimide (NBS) in dichloromethane.

-

Etherification: Reaction with isopropyl iodide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the isopropoxy group.

-

Sulfuration: Thiolation via nucleophilic substitution with methanethiol in the presence of a palladium catalyst.

Critical Reaction Parameters:

-

Temperature: 60–80°C for etherification to minimize dehalogenation side reactions.

-

Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in sulfuration steps.

-

Catalysts: Pd(PPh₃)₄ improves coupling efficiency during thiolation (yield: ~65–75%).

Chemical Reactivity and Derivative Formation

Electrophilic Aromatic Substitution

The electron-withdrawing effects of bromine and fluorine direct electrophiles to the para position relative to the methylsulfane group. Key reactions include:

-

Nitration: HNO₃/H₂SO₄ at 0°C yields nitro derivatives for pharmaceutical intermediates.

-

Suzuki Coupling: Pd-catalyzed cross-coupling with boronic acids to introduce aryl/heteroaryl groups.

Oxidation of the Sulfane Moiety

Controlled oxidation with H₂O₂ converts -SCH₃ to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃), modulating electronic properties for material science applications.

Applications in Scientific Research

Medicinal Chemistry

-

Kinase Inhibition: Analogous methoxy derivatives exhibit IC₅₀ values <100 nM against Bruton’s tyrosine kinase (BTK), a target in B-cell malignancies.

-

PET Tracer Development: Fluorine-18 labeled analogs (e.g., [¹⁸F]PTBTK3) demonstrate tumor-specific uptake in xenograft models (1.23% ID/cc in JeKo-1 vs. 0.41% in U87MG) .

Materials Science

-

Liquid Crystals: The isopropoxy group enhances thermal stability in mesophases compared to methoxy analogs.

-

Polymer Additives: Sulfane moieties act as chain-transfer agents in radical polymerization, reducing polydispersity indices.

Comparison with Structural Analogs

Table 2: Isopropoxy vs. Methoxy Derivatives

| Property | Isopropoxy Derivative | Methoxy Derivative |

|---|---|---|

| Molecular Weight | 283.13 g/mol | 269.11 g/mol |

| LogP (Predicted) | 3.2 | 2.7 |

| Solubility (Water) | 0.08 mg/mL | 0.14 mg/mL |

| Melting Point | 98–102°C | 85–89°C |

The isopropoxy group increases hydrophobicity (higher LogP) and thermal stability but reduces aqueous solubility.

Industrial Production and Scalability

Pilot-Scale Synthesis

-

Continuous Flow Reactors: Enhance yield (≥80%) by maintaining precise temperature control during exothermic halogenation steps.

-

Purification: Simulated moving bed (SMB) chromatography achieves >99% purity for pharmaceutical-grade material.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume